2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE
Description
2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)15-11-14(8-7-13(15)3)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARWGJGWSZPKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperidine ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: Investigated for therapeutic potential in various diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, sulfonyl benzamides can act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. This can involve interactions with amino acid residues and disruption of normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-BENZOIC ACID
- 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(ETHYL)BENZAMIDE
Uniqueness
The unique structural features of 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE, such as the specific substitution pattern and the presence of the piperidine ring, may confer distinct biological activity and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
